molecular formula C37H24N2O10S2 B390498 4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE

4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE

Cat. No.: B390498
M. Wt: 720.7g/mol
InChI Key: PYKRTOBJOREIME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of fluorenyl derivatives, followed by sulfonation and nitration reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different oxidation states.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C37H24N2O10S2

Molecular Weight

720.7g/mol

IUPAC Name

[4-[9-[4-(4-nitrophenyl)sulfonyloxyphenyl]fluoren-9-yl]phenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C37H24N2O10S2/c40-38(41)27-13-21-31(22-14-27)50(44,45)48-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)49-51(46,47)32-23-15-28(16-24-32)39(42)43/h1-24H

InChI Key

PYKRTOBJOREIME-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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